

Application Notes and Protocols for Studying Interleukin-25 Function Using Animal Models

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Compound of Interest

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I. Application Notes

Interleukin-25 (IL-25), also known as IL-17E, is a key cytokine that initiates and amplifies type 2 immune responses. It is critically involved in the pathogenesis of allergic diseases, the clearance of helminth infections, and has a complex, sometimes contradictory, role in autoimmune diseases like inflammatory bowel disease (IBD). Animal models are indispensable for dissecting the in vivo functions of IL-25 and for the preclinical evaluation of therapeutics targeting the IL-25 pathway.

A. Genetically Modified Mouse Models

Genetically engineered mice are fundamental tools for elucidating the specific role of IL-25 and its signaling components.

- **IL-25 Deficient (IL25^{-/-}) Mice:** These mice are the cornerstone for loss-of-function studies. They exhibit significantly attenuated type 2 immune responses. In models of allergic asthma, IL25^{-/-} mice show reduced airway hyperresponsiveness, eosinophilic inflammation, and lower levels of Th2 cytokines (IL-4, IL-5, IL-13) in the bronchoalveolar lavage fluid (BALF).^[1]^[2]^[3] During infection with helminths like *Nippostrongylus brasiliensis*, these mice have an impaired ability to expel the worms, which is associated with a delayed and reduced type 2 cytokine response.^[4]^[5]

- **IL-25 Reporter Mice:** To identify the cellular sources of IL-25, reporter mice (e.g., expressing a fluorescent protein under the IL25 promoter) have been developed. These models have been instrumental in identifying intestinal tuft cells as a primary source of IL-25, particularly in response to helminth infection.[\[6\]](#)
- **IL-17 Receptor B Deficient (IL17rb^{-/-}) Mice:** IL-25 signals through a receptor complex that includes IL-17RB.[\[7\]](#)[\[8\]](#) Therefore, IL17rb^{-/-} mice are phenotypically similar to IL25^{-/-} mice, being unable to respond to IL-25.[\[8\]](#)[\[9\]](#)[\[10\]](#) These mice are crucial for confirming that an observed biological effect is indeed mediated through the IL-25 receptor. Studies have shown that both IL-17RB and IL-17RA are required for IL-25-mediated activities.[\[7\]](#)[\[8\]](#)[\[11\]](#)
- **IL-25 Transgenic Mice:** Mice overexpressing IL-25 develop spontaneous type 2 inflammation, characterized by eosinophilia and elevated IgE levels, demonstrating the potent pro-inflammatory capacity of this cytokine.[\[4\]](#) These gain-of-function models are useful for studying the downstream pathological consequences of excessive IL-25 signaling.

B. Disease Induction Models

Inducing specific pathologies in wild-type or genetically modified mice allows for the study of IL-25 in relevant disease contexts.

- **Allergic Asthma Models:** The most common models use allergens like ovalbumin (OVA) or house dust mite (HDM) extract to induce allergic airway inflammation.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) These models are characterized by airway hyperresponsiveness, mucus production, and eosinophilic infiltration into the lungs, all of which are significantly reduced in the absence of IL-25 signaling.[\[1\]](#)[\[2\]](#)[\[9\]](#)
- **Helminth Infection Models:** Infection with gastrointestinal nematodes such as *Nippostrongylus brasiliensis* or *Trichuris muris* provides a robust in vivo system to study IL-25's role in anti-parasitic immunity.[\[16\]](#)[\[17\]](#)[\[18\]](#) IL-25 is critical for the efficient expulsion of these parasites, a process dependent on the induction of a strong type 2 immune response.[\[4\]](#)[\[5\]](#)[\[19\]](#)
- **Inflammatory Bowel Disease (IBD) Models:** The role of IL-25 in IBD is complex, with reports suggesting both protective and pathogenic functions.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) In dextran sulfate sodium (DSS)-induced colitis, a common model for IBD, the effects of IL-25 can be context-

dependent. Some studies show that IL-25 can be protective by suppressing Th1/Th17 inflammatory pathways, while others suggest it may contribute to pathogenesis.[\[21\]](#)[\[23\]](#)[\[24\]](#)

II. Quantitative Data Summary

The following tables summarize representative quantitative data from key animal model experiments.

Table 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation

Parameter	Wild-Type (OVA-Challenged)	Il25 ^{-/-} (OVA-Challenged)	Reference
BALF Eosinophils (x10 ⁴)	40.5 ± 5.2	12.1 ± 3.1	[1]
BALF IL-4 (pg/mL)	62.3 ± 7.5	25.4 ± 4.8	[1]
BALF IL-5 (pg/mL)	115.8 ± 12.3	42.6 ± 6.7	[1]
BALF IL-13 (pg/mL)	180.4 ± 21.9	65.7 ± 9.2	[1]
Serum OVA-specific IgE (OD)	1.2 ± 0.15	0.5 ± 0.08	[2]

Table 2: Nippostrongylus brasiliensis Infection

Parameter	Wild-Type	Il25 ^{-/-}	Reference
Intestinal Worm Burden (Day 10 p.i.)	12 ± 5	155 ± 28	[4]
Mesenteric Lymph Node IL-4 (pg/mL)	1250 ± 150	300 ± 50	[4]
Mesenteric Lymph Node IL-5 (pg/mL)	800 ± 100	150 ± 30	[4]
Mesenteric Lymph Node IL-13 (pg/mL)	2500 ± 300	700 ± 120	[4]

III. Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation

This protocol describes a standard method for inducing allergic airway inflammation in mice to study the role of IL-25.

Materials:

- 8-10 week old BALB/c or C57BL/6 mice (and corresponding $Il25^{-/-}$ or $Il17rb^{-/-}$ strains)
- Ovalbumin (OVA), Grade V (Sigma-Aldrich)
- Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
- Sterile, pyrogen-free phosphate-buffered saline (PBS)

Procedure:

- Sensitization:
 - On Day 0 and Day 7, sensitize mice via intraperitoneal (i.p.) injection.
 - Prepare the sensitization solution by emulsifying 50 µg of OVA with 2 mg of alum in a final volume of 200 µL of sterile PBS per mouse.[\[12\]](#)
 - Administer the 200 µL injection i.p.
- Challenge:
 - From Day 14 to Day 16, challenge the mice with an aerosolized OVA solution.
 - Prepare a 1% (w/v) OVA solution in sterile PBS.
 - Place mice in a small chamber and expose them to the aerosolized OVA for 30 minutes daily using a nebulizer.[\[25\]](#)
- Analysis:

- On Day 18 (48 hours after the final challenge), perform analyses.
- Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
- Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL by flushing the lungs with PBS. Collect the BAL fluid (BALF).
- Cell Differentials: Centrifuge the BALF, resuspend the cell pellet, and perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) using Wright-Giemsa staining of cytospin preparations.
- Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BALF supernatant by ELISA.
- Histology: Fix and embed lung tissue for sectioning. Stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.

Protocol 2: *Nippostrongylus brasiliensis* Infection Model

This protocol is used to study the role of IL-25 in the immune response to helminth infection.

Materials:

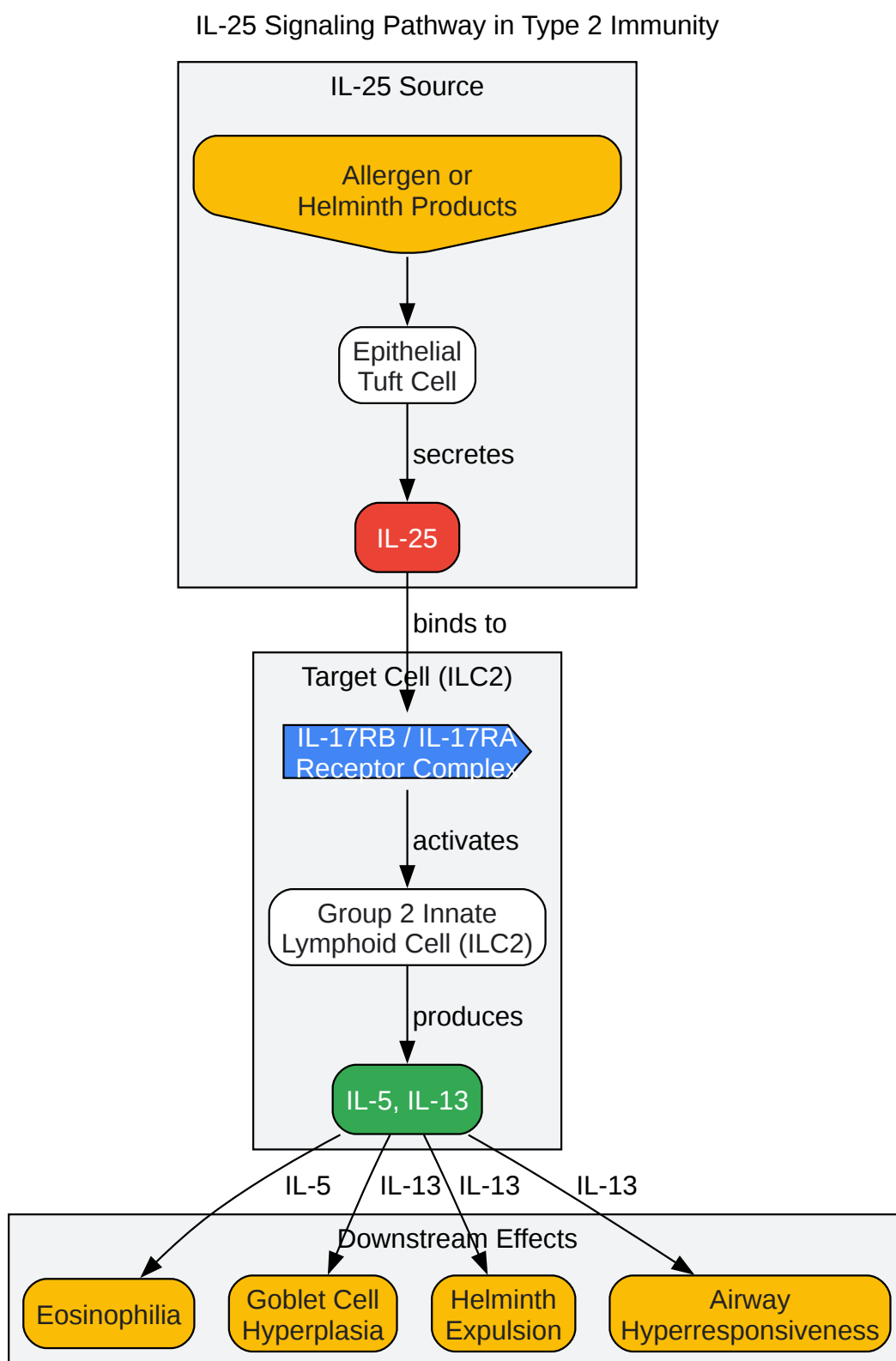
- 8-10 week old BALB/c or C57BL/6 mice (and corresponding knockout strains)
- *Nippostrongylus brasiliensis* third-stage larvae (L3)
- Sterile PBS

Procedure:

- Infection:
 - Infect mice by subcutaneous injection with 500-750 infective L3 larvae of *N. brasiliensis* suspended in 200 μ L of sterile PBS.[\[16\]](#)
- Analysis (Day 10 post-infection):

- **Worm Burden:** Euthanize mice and carefully remove the small intestine. Open the intestine longitudinally, place it in warm saline, and incubate at 37°C for 2-4 hours. Count the adult worms that migrate out of the tissue.[\[17\]](#)
- **Cytokine Production:** Isolate mesenteric lymph nodes, prepare single-cell suspensions, and restimulate the cells in vitro with parasite antigen. Measure IL-4, IL-5, and IL-13 in the culture supernatants by ELISA.
- **Histology:** Fix a section of the small intestine in 10% neutral buffered formalin. Embed in paraffin and stain with PAS to enumerate goblet cells, a key indicator of the anti-helminth response.
- **Serum IgE:** Collect blood and measure total and parasite-specific IgE levels in the serum by ELISA.

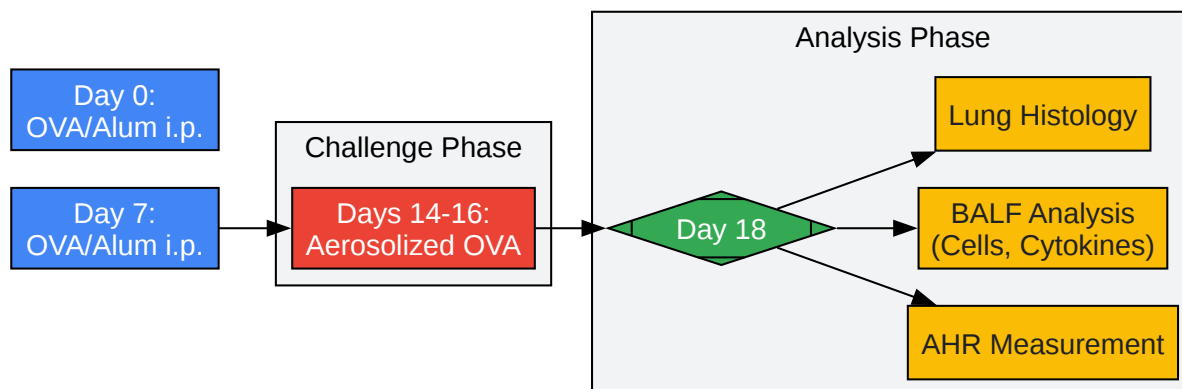
IV. Visualizations



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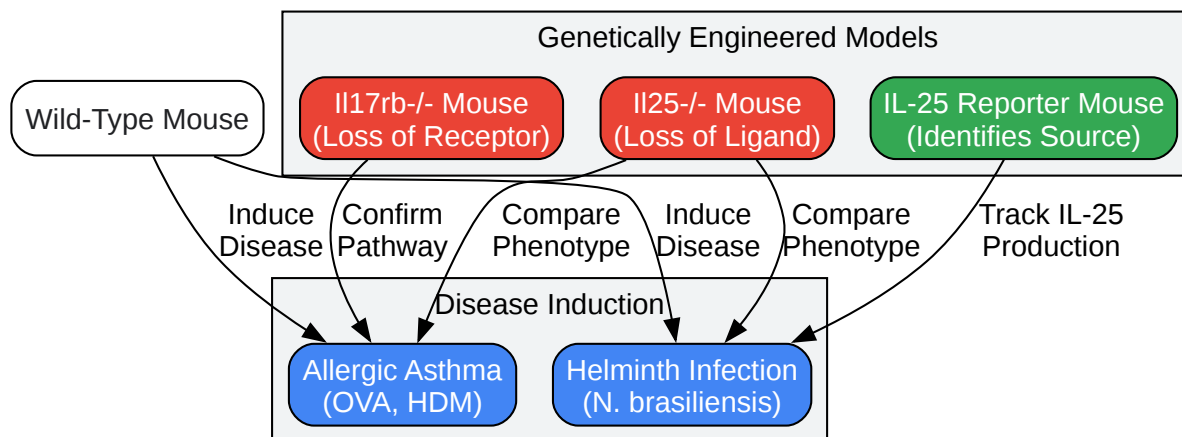
Caption: IL-25 signaling cascade in type 2 immunity.

Workflow for OVA-Induced Asthma Model

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Caption: Experimental timeline for the OVA-induced asthma model.

Logical Relationships Between IL-25 Animal Models

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Caption: Interplay of genetic and induced models for IL-25 research.

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